![molecular formula C21H26N4O4 B2471141 N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953181-47-0](/img/structure/B2471141.png)
N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as TRO19622, is a small molecule drug that has been developed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Scientific Research Applications
Catalytic Activity Enhancement in Cu-Catalyzed Coupling Reactions N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) demonstrates effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, enabling the coupling of a broad range of (hetero)aryl bromides with various amines under relatively low temperatures and catalyst loadings. This catalytic system significantly enhances selectivity and efficiency in pharmaceutical synthesis (Subhajit Bhunia et al., 2017).
Pharmacological Evaluation of Novel Derivatives A series of novel derivatives, including structures related to the compound , have been synthesized and evaluated for their pharmacological properties. Studies have explored their antidepressant and antianxiety activities through various assays, indicating potential for therapeutic applications (J. Kumar et al., 2017).
Synthesis Methodologies and Applications Research has led to innovative synthesis methodologies for compounds with a core structure similar to N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide. These methods facilitate the production of bioactive molecules with enhanced efficiency and selectivity, contributing to advances in medicinal chemistry and drug design (M. Mokhtary & Mogharab Torabi, 2017).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15(26)23-17-4-2-5-18(12-17)24-21(28)20(27)22-13-16-7-9-25(10-8-16)14-19-6-3-11-29-19/h2-6,11-12,16H,7-10,13-14H2,1H3,(H,22,27)(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLUDGNCJJPTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.